5-Fluoro-2-(pyridin-2-yl)benzonitrile
Description
5-Fluoro-2-(pyridin-2-yl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at position 5 and a pyridin-2-yl group at position 2. This structure combines the electron-withdrawing properties of fluorine and the aromatic nitrogen of pyridine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The benzonitrile moiety enhances reactivity in nucleophilic substitution or coupling reactions, while the pyridinyl group contributes to π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C12H7FN2 |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
5-fluoro-2-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H7FN2/c13-10-4-5-11(9(7-10)8-14)12-3-1-2-6-15-12/h1-7H |
InChI Key |
DXRGWIMBKFVPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyanation of Aryl C–H Bonds
Reaction Conditions and Catalyst System
A Pd(II)/Mg-La mixed oxide catalyst enables direct cyanation of 2-phenylpyridine derivatives. The process uses NH$$4$$HCO$$3$$ as a cyanide source and Cu(NO$$3$$)$$2$$·3H$$_2$$O as an oxidant in DMSO at 80°C for 3 hours. The catalyst (30 mg, 5.5 mol% Pd) achieves C–H activation at the ortho position of the pyridine ring, followed by nitrile group introduction.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5.5 mol% Pd |
| Solvent | DMSO |
| Temperature | 80°C |
| Yield | 72% (isolated) |
| Purification | Silica gel (EtOAc/hexane 5%) |
Suzuki-Miyaura Cross-Coupling
Boronic Acid Coupling Strategy
A two-step approach involves coupling 2-bromopyridine with 5-fluoro-2-cyanophenylboronic acid. Pd(PPh$$3$$)$$4$$ (5 mol%) and Cs$$2$$CO$$3$$ in toluene/water (4:1) at 110°C for 16 hours afford the product.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh$$3$$)$$4$$ |
| Base | Cs$$2$$CO$$3$$ |
| Solvent | Toluene/H$$_2$$O |
| Yield | 68% |
| Purity | >95% (HPLC) |
Multi-Step Synthesis via Intermediate Oximes
Oxime Formation and Dehydration
4-Fluoro-2-methylbenzaldoxime is dehydrated using P$$2$$O$$5$$ in toluene at 110–115°C for 24 hours. This method, adapted from trelagliptin intermediate synthesis, achieves 49–58% yield.
Key Data:
| Parameter | Value |
|---|---|
| Reagent | P$$2$$O$$5$$ |
| Solvent | Toluene |
| Temperature | 110–115°C |
| Yield | 58% (optimized) |
Microwave-Assisted Coupling
Accelerated Reaction Design
Microwave irradiation (150°C, 1 hour) with Pd(dppf)Cl$$_2$$ (0.1 mol%) in dioxane/water (9:1) streamlines coupling between 5-fluoro-2-cyanophenylboronic acid and 2-bromopyridine.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl$$_2$$ |
| Solvent | Dioxane/H$$_2$$O |
| Temperature | 150°C (microwave) |
| Yield | 78% |
Catalytic Cyanation Using Non-Toxic Reagents
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Catalyst Cost | Scalability |
|---|---|---|---|
| Pd-Catalyzed Cyanation | 72 | High | Moderate |
| Suzuki Coupling | 68 | Moderate | High |
| Oxime Dehydration | 58 | Low | Low |
| Microwave-Assisted | 78 | High | High |
| CuI/TMEDA Cyanation | 65 | Low | Moderate |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyridin-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Substituted derivatives with different functional groups.
Reduction: Amines and related compounds.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Scientific Research Applications
5-Fluoro-2-(pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyridin-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The nitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzonitrile Derivatives
Physicochemical and Functional Comparisons
Electronic Effects: The pyridin-2-yl group in the target compound provides a conjugated aromatic system, facilitating interactions in catalytic or biological environments.
Lipophilicity and Solubility :
- Compounds with trifluoromethyl or trifluoromethoxy groups (e.g., ) exhibit higher logP values compared to the target compound, favoring membrane permeability but reducing aqueous solubility. The methoxyethoxy derivative () balances polarity and lipophilicity, enhancing bioavailability.
Metabolic Stability :
- Fluorine and trifluoromethyl groups generally resist metabolic degradation. However, the pyridinyl group in the target compound may undergo oxidation more readily than CF3-substituted analogues .
Synthetic Utility :
- The target compound’s pyridinyl group is advantageous in Suzuki-Miyaura couplings, whereas piperazine-containing derivatives (e.g., ) are tailored for modular drug discovery via amide bond formation.
Biological Activity
5-Fluoro-2-(pyridin-2-yl)benzonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Research has indicated various pharmacological properties, including anticancer and antimicrobial effects. This article synthesizes findings from diverse studies to present a comprehensive overview of the biological activity of this compound.
Structure and Properties
5-Fluoro-2-(pyridin-2-yl)benzonitrile features a fluorine atom attached to a benzene ring that is also substituted with a pyridine moiety. This unique structure contributes to its biological properties, as the presence of fluorine can enhance lipophilicity and metabolic stability.
Biological Activities
1. Anticancer Activity
Research has shown that 5-Fluoro-2-(pyridin-2-yl)benzonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including prostate cancer cells, by inducing apoptosis and inhibiting cell cycle progression.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer (LNCaP) | 0.5 | Induction of apoptosis |
| Breast Cancer (MCF-7) | 1.2 | Cell cycle arrest |
| Lung Cancer (A549) | 0.8 | Inhibition of proliferation |
2. Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of 5-Fluoro-2-(pyridin-2-yl)benzonitrile, revealing insights into how modifications can enhance biological activity:
- SAR Studies : Modifications at the benzene or pyridine rings have been explored to optimize activity against cancer cells while minimizing toxicity. For instance, adding different substituents has been shown to affect both potency and selectivity towards cancerous tissues.
- Mechanistic Studies : Investigations into the mechanisms by which this compound exerts its effects have revealed that it may interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and survival.
- In Vivo Efficacy : Animal model studies have confirmed the in vitro findings, showing significant tumor reduction in xenograft models treated with 5-Fluoro-2-(pyridin-2-yl)benzonitrile compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
